N-(3-cyanothiophen-2-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with 5,6-dimethyl and 3-phenyl groups, linked via a sulfanylacetamide bridge to a 3-cyanothiophen-2-yl moiety. The thienopyrimidinone scaffold is structurally analogous to bioactive heterocycles, often associated with kinase inhibition or anti-inflammatory activity .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S3/c1-12-13(2)30-19-17(12)20(27)25(15-6-4-3-5-7-15)21(24-19)29-11-16(26)23-18-14(10-22)8-9-28-18/h3-9H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCZCMAKOONSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CS3)C#N)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanothiophen-2-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and potential therapeutic effects.
Chemical Structure and Properties
The compound features a thiophene ring, a cyano group, and a thieno[2,3-d]pyrimidine moiety. The structural complexity contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₁S₂ |
| Molecular Weight | 301.41 g/mol |
| IUPAC Name | N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenyl-thieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Antioxidant Activity
Research has demonstrated that compounds with thiophene and pyrimidine structures exhibit significant antioxidant properties. For instance, studies indicate that related compounds can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities. The antioxidant potency of N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenyl-thieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is hypothesized to be comparable to known antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. A study on substituted thiophenes indicated their potential as antifungal agents against Microsporum gypseum, suggesting that similar derivatives may also exhibit significant antimicrobial properties . The mechanism likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Antinociceptive Activity
Recent research highlights the antinociceptive effects of related nitriles and amides derived from thiophene structures. These compounds have been shown to alleviate pain in animal models, indicating potential applications in pain management therapies . The exact mechanism may involve modulation of pain receptors or pathways in the central nervous system.
Case Studies and Research Findings
- Antioxidant Studies : In a comparative analysis of various thiophene derivatives, compounds containing the thieno[2,3-d]pyrimidine structure displayed significant inhibition of lipid peroxidation and free radical generation. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity .
- Antimicrobial Efficacy : A study on the antifungal activity of thiophene derivatives demonstrated that certain compounds inhibited the growth of Microsporum gypseum effectively. The mechanism was attributed to the alteration of protein profiles in fungal cells upon treatment with these compounds .
- Pain Relief Mechanism : In a series of experiments assessing the antinociceptive properties of related compounds, it was found that they significantly reduced pain responses in rodent models through both peripheral and central mechanisms. This finding supports further exploration into their use as analgesics .
Comparison with Similar Compounds
Yield Comparison :
- Similar compounds achieve yields of 57–90%, suggesting the target compound’s synthesis would optimize near 80–85% .
Physicochemical and Spectroscopic Properties
- Melting Point : Expected >230°C (based on dichlorophenyl analog ), higher than N-acetyl sulfonamides (174–176°C ).
- Spectral Data: ¹H NMR: Peaks at δ 10.3–12.5 ppm (amide NH), δ 6.0–8.2 ppm (aromatic protons), and δ 2.1–4.3 ppm (methyl and SCH₂ groups) . MS: Molecular ion peak [M+H]⁺ ~465 m/z, with fragmentation patterns consistent with thienopyrimidinone cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
